![molecular formula C9H13NO2S B2898937 [2-(Methanesulfonylmethyl)phenyl]methanamine CAS No. 802877-68-5](/img/structure/B2898937.png)
[2-(Methanesulfonylmethyl)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-(Methanesulfonylmethyl)phenyl]methanamine” is a chemical compound with the CAS Number: 25195-67-9 . It is also known as “this compound hydrochloride” and has a molecular weight of 235.73 .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H14ClNO2S . This indicates that it contains nine carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom.Mécanisme D'action
Mode of Action
It’s worth noting that many methanesulfonyl compounds are known to interact with their targets through covalent bonding, leading to changes in the target’s function .
Biochemical Pathways
It’s known that methanesulfonyl compounds can participate in various biochemical reactions, including redox reactions .
Pharmacokinetics
It’s known that the pharmacokinetics of a drug can determine the onset, duration, and intensity of its effect .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [2-(Methanesulfonylmethyl)phenyl]methanamine in lab experiments is its high purity, which allows for accurate and reproducible results. However, this compound is a relatively new compound, and more research is needed to fully understand its effects and potential applications. Additionally, the synthesis method for this compound can be complex and may require specialized equipment.
Orientations Futures
There are several future directions for research on [2-(Methanesulfonylmethyl)phenyl]methanamine. One area of interest is its potential as a treatment for cancer. This compound has been shown to induce apoptosis in cancer cells, and further studies could explore its efficacy as a cancer treatment. Additionally, this compound's effects on the central nervous system could be further investigated, particularly in the context of depression and anxiety. Finally, the synthesis method for this compound could be optimized to improve its yield and purity.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its synthesis method has been reported to yield high purity this compound, and it has been studied for its antitumor, analgesic, and anti-inflammatory properties. This compound's mechanism of action is not fully understood, but it has been found to act on various targets in the body. This compound has a range of biochemical and physiological effects, and its potential advantages and limitations for lab experiments should be considered. Finally, there are several future directions for research on this compound, including its potential as a cancer treatment and its effects on the central nervous system.
Méthodes De Synthèse
The synthesis of [2-(Methanesulfonylmethyl)phenyl]methanamine involves the reaction of 2-bromo-1-(methanesulfonylmethyl)benzene with ammonia in the presence of palladium on carbon. This method has been reported to yield high purity this compound and has been used in several studies.
Applications De Recherche Scientifique
[2-(Methanesulfonylmethyl)phenyl]methanamine has been found to have potential applications in scientific research. It has been reported to exhibit antitumor, analgesic, and anti-inflammatory properties. This compound has also been studied for its effects on the central nervous system, including its potential as a treatment for depression and anxiety.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
[2-(methylsulfonylmethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-13(11,12)7-9-5-3-2-4-8(9)6-10/h2-5H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDICKBHPLOLJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=CC=C1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2898854.png)
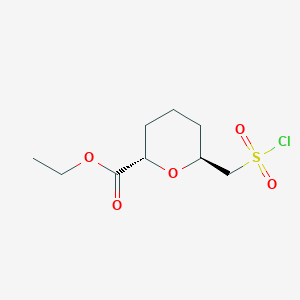
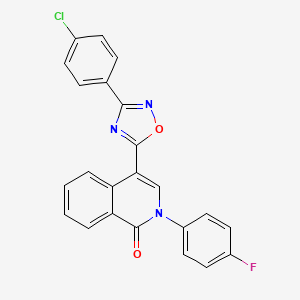
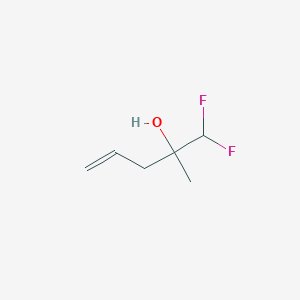

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(cyanomethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2898862.png)
![2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2898866.png)
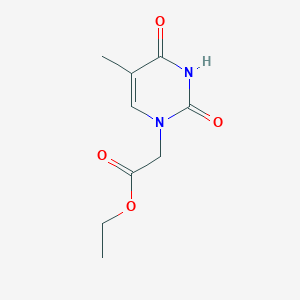
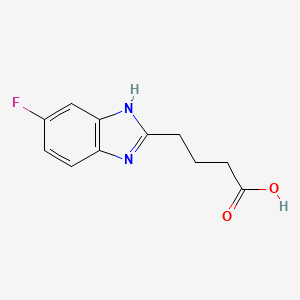

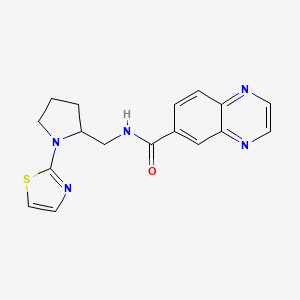
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2898874.png)
![3-(Trifluoromethyl)phenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2898875.png)
![4-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B2898877.png)